molecular formula C13H19NO7 B12672967 4,9-Dioxo-3,5,10-trioxa-8-azatridec-12-en-1-yl methacrylate CAS No. 66470-38-0

4,9-Dioxo-3,5,10-trioxa-8-azatridec-12-en-1-yl methacrylate

Cat. No.: B12672967
CAS No.: 66470-38-0
M. Wt: 301.29 g/mol
InChI Key: KVWLRDVRAFLQPD-UHFFFAOYSA-N
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Description

Table 1: Key Molecular Identifiers

Property Value
Molecular Formula C₁₃H₁₉NO₇
Functional Groups Methacrylate, carbamate, ester, alkene
Reactive Sites Radical-polymerizable alkene, hydrolyzable esters

Functional Group Composition and Reactivity Patterns

The molecule contains four distinct functional groups, each conferring unique reactivity:

Methacrylate Ester

The terminal methacrylate group ($$ \text{CH}2=\text{C(CH}3\text{)}-\text{COO}- $$) enables radical-initiated polymerization. The electron-deficient double bond undergoes chain-growth polymerization via mechanisms analogous to methyl methacrylate. Steric hindrance from the methyl group slightly reduces reactivity compared to unsubstituted acrylates.

Carbamate Linkage

The central carbamate (-NH-C(=O)-O-) group exhibits moderate hydrolytic stability under physiological conditions but degrades in strongly acidic or alkaline environments. Carbamates generally resist enzymatic cleavage better than esters, making them valuable in prodrug design.

Ester Groups

The two additional ester linkages ($$ \text{-O-C(=O)-O-} $$) are susceptible to hydrolysis, particularly at elevated temperatures or in the presence of nucleophiles. The ether-oxygen adjacent to the ester may stabilize transition states during hydrolysis via hydrogen bonding.

Alkene Functionality

The internal double bond (tridec-12-en) participates in [2+2] cycloadditions or thiol-ene reactions, offering post-polymerization modification opportunities. Conjugation with ester groups slightly polarizes the alkene, enhancing its electrophilicity.

Stereochemical Considerations and Conformational Flexibility

Stereochemistry

While the methacrylate group contains a prochiral center ($$ \text{C(CH}3\text{)=CH}2 $$), radical polymerization typically produces atactic polymers due to non-specific radical addition. The carbamate nitrogen could theoretically exhibit pyramidal inversion, but resonance with the carbonyl group ($$ \text{N-C(=O)} $$) locks it in a planar sp² hybridization state, eliminating nitrogen-centered chirality.

Conformational Analysis

The trioxa (ether-rich) chain imparts significant flexibility:

  • Ether Linkages : Free rotation around C-O bonds enables multiple low-energy conformers.
  • Steric Effects : Bulky methacrylate and carbamate groups restrict rotation at specific nodes.
  • Intramolecular H-bonding : Potential between carbonyl oxygen and NH groups, stabilizing folded conformations.

Molecular dynamics simulations of analogous structures suggest a persistence length of 8–12 Å, indicating moderate rigidity suitable for forming cross-linked networks during polymerization.

Table 2: Conformational Parameters

Parameter Value
Estimated $$ T_g $$ 45–60°C (amorphous phase)
Solubility Parameter ~22 MPa¹/² (polar solvents)

This structural versatility allows the compound to serve as a cross-linking agent in hydrogels or as a monomer for specialty polymers requiring controlled degradation profiles. The interplay between hydrolytically labile esters and stable carbamates enables tunable material lifetimes, a feature exploited in biomedical applications.

Properties

CAS No.

66470-38-0

Molecular Formula

C13H19NO7

Molecular Weight

301.29 g/mol

IUPAC Name

2-[2-(prop-2-enoxycarbonylamino)ethoxycarbonyloxy]ethyl 2-methylprop-2-enoate

InChI

InChI=1S/C13H19NO7/c1-4-6-19-12(16)14-5-7-20-13(17)21-9-8-18-11(15)10(2)3/h4H,1-2,5-9H2,3H3,(H,14,16)

InChI Key

KVWLRDVRAFLQPD-UHFFFAOYSA-N

Canonical SMILES

CC(=C)C(=O)OCCOC(=O)OCCNC(=O)OCC=C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,9-Dioxo-3,5,10-trioxa-8-azatridec-12-en-1-yl methacrylate typically involves multi-step organic reactions. One common method includes the reaction of methacrylic acid with a precursor molecule containing the 4,9-dioxo-3,5,10-trioxa-8-azatridec-12-en-1-yl moiety. The reaction conditions often require the use of catalysts, controlled temperatures, and specific solvents to ensure high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are meticulously controlled. The use of continuous flow reactors can also be employed to enhance efficiency and scalability. Purification processes such as crystallization, distillation, and chromatography are essential to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

4,9-Dioxo-3,5,10-trioxa-8-azatridec-12-en-1-yl methacrylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can result in a variety of functionalized derivatives .

Scientific Research Applications

Synthesis and Characterization

The synthesis of 4,9-Dioxo-3,5,10-trioxa-8-azatridec-12-en-1-yl methacrylate typically involves complex organic reactions that can be characterized using several analytical techniques. The compound can be synthesized through various methods that include heterocyclization reactions and the use of bifunctional compounds. Characterization techniques such as Fourier Transform Infrared Spectroscopy (FTIR), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS) are essential for confirming the structure and purity of the synthesized compound .

Antimicrobial Properties:
Research indicates that 4,9-Dioxo-3,5,10-trioxa-8-azatridec-12-en-1-yl methacrylate exhibits antimicrobial properties. Studies have shown that derivatives of this compound can inhibit various bacterial strains, including Escherichia coli and Pseudomonas aeruginosa, suggesting its potential as an antibacterial agent. The mechanism behind this activity may involve the disruption of microbial cell membranes or interference with metabolic pathways .

Anticancer Activity:
The compound has also been evaluated for its anticancer properties. In vitro studies have demonstrated that certain derivatives can inhibit the growth of cancer cell lines such as MCF-7 (breast cancer). The effectiveness of these compounds is often assessed through cell viability assays like MTT assays, where a decrease in cell viability indicates potential anticancer activity .

Analytical Applications

Chromatographic Techniques:
4,9-Dioxo-3,5,10-trioxa-8-azatridec-12-en-1-yl methacrylate can be analyzed using High Performance Liquid Chromatography (HPLC), specifically reverse phase HPLC methods. This technique allows for the separation and quantification of the compound in complex mixtures. It is particularly useful in pharmacokinetic studies to understand how the compound behaves in biological systems .

Mass Spectrometry:
Mass spectrometry is another critical analytical tool used to study this compound. It provides information about the molecular weight and structural characteristics of 4,9-Dioxo-3,5,10-trioxa-8-azatridec-12-en-1-yl methacrylate, aiding in the confirmation of its identity during synthesis and formulation processes .

Case Studies

Case Study 1: Antimicrobial Activity Assessment
In a study assessing antimicrobial activity, derivatives of 4,9-Dioxo-3,5,10-trioxa-8-azatridec-12-en-1-yl methacrylate were tested against various microbial strains. The results indicated significant inhibition against Mycobacterium smegmatis and Candida albicans, highlighting its potential as a therapeutic agent against infectious diseases .

Case Study 2: Anticancer Efficacy Evaluation
Another study focused on the anticancer properties of synthesized derivatives showed promising results against breast cancer cell lines. The compounds were tested at varying concentrations to determine their Minimum Inhibitory Concentration (MIC), with some exhibiting low MIC values that suggest strong anticancer potential .

Mechanism of Action

The mechanism of action of 4,9-Dioxo-3,5,10-trioxa-8-azatridec-12-en-1-yl methacrylate involves its interaction with specific molecular targets and pathways. In polymer chemistry, it acts as a monomer that undergoes polymerization to form long-chain polymers. In biomedical applications, it may interact with biological molecules to facilitate drug delivery or tissue regeneration .

Comparison with Similar Compounds

Core Heterocyclic Frameworks

Target Compound: Features a 13-membered chain with alternating oxygen and nitrogen atoms (3,5,10-trioxa-8-aza) and conjugated unsaturation (C12-en).

Analogues :

  • 5,9-Dioxo-3,4,5,9-tetrahydro-2H-thieno[2′,3′:4,5]benzo[1,2-b][1,4]thiazine-7-carboxylic Acid 1,1-Dioxide (): A fused thieno-benzo-thiazine system with two ketone groups, a sulfone group, and a carboxylic acid. The rigid bicyclic structure contrasts with the linear trioxa-aza chain of the target compound .
  • 5,9-Dioxo-3,4,5,9-tetrahydro-2H-benzofuro[5,6-b][1,4]thiazine-7-carboxylate 1,1-Dioxide (): Substituted benzofuro-thiazine with ester/carboxylic acid groups.
  • Benzo[g]isochromen-6,9-dioxo derivatives (): Contains a polycyclic aromatic system with conjugated dioxo groups, favoring planar geometry and biofilm-inhibitory activity, unlike the methacrylate-functionalized target compound .

Functional Group Analysis

Compound Key Functional Groups Heteroatom Arrangement
Target Compound Methacrylate, dioxo, trioxa, aza O, N in linear chain (3,5,10-O; 8-N)
Thieno-benzo-thiazine () Carboxylic acid, sulfone, dioxo S, O, N in fused bicyclic system
Benzofuro-thiazine () Ester/carboxylic acid, sulfone, dioxo O, S, N in tricyclic framework
Benzo[g]isochromen () Dioxo, hydroxyl, methyl O in fused aromatic system

Physicochemical Properties

  • Solubility : The target compound’s methacrylate group and trioxa chain likely enhance solubility in polar aprotic solvents (e.g., DMF, DMSO) compared to the carboxylic acid derivatives in and , which exhibit pH-dependent solubility .
  • Thermal Stability : Copper complexes of 6-oxo-9-deazapurine () show stability up to 200°C, suggesting that dioxo-heterocycles generally resist thermal degradation. The target’s methacrylate group may lower decomposition onset compared to metal-coordinated analogues .

Biological Activity

4,9-Dioxo-3,5,10-trioxa-8-azatridec-12-en-1-yl methacrylate (CAS Number: 66470-38-0) is a synthetic compound that has garnered attention due to its potential biological activities. This compound features a unique structural framework that may contribute to its pharmacological properties, particularly in the context of anticancer activity and other therapeutic applications.

PropertyValue
Molecular FormulaC₁₃H₁₉N₀₇
Molecular Weight301.29 g/mol
EINECS266-370-2
Purity≥ 96%

Antitumor Activity

Research indicates that derivatives of compounds similar to 4,9-Dioxo-3,5,10-trioxa-8-azatridec-12-en-1-yl methacrylate exhibit significant antitumor properties. The mechanism often involves the formation of DNA adducts leading to cytotoxic effects in cancer cells. For instance, triazene compounds, which share structural similarities with this compound, have been shown to induce cell death through mechanisms involving DNA methylation and subsequent repair pathways .

Mechanisms of Action:

  • DNA Methylation: The compound may induce methylation of guanine bases in DNA, leading to mutations and cell death.
  • Inhibition of DNA Repair Mechanisms: The presence of O(6)-methylguanine adducts can overwhelm cellular repair systems, particularly when combined with inhibitors of DNA repair enzymes like MGMT (O(6)-alkylguanine-DNA alkyltransferase) .

Case Studies and Research Findings

  • Cytotoxicity Studies:
    • In vitro studies have demonstrated that compounds with similar structures show cytotoxic effects against various cancer cell lines such as HepG2 (liver cancer) and MCF-7 (breast cancer). IC50 values for related compounds have been reported in the micromolar range .
    • A systematic review highlighted the potential of s-triazine derivatives as effective anticancer agents due to their ability to inhibit key enzymes involved in tumor growth .
  • Pharmacokinetics:
    • The pharmacokinetic profile of related compounds suggests favorable absorption and distribution characteristics, which are critical for therapeutic efficacy .
  • Resistance Mechanisms:
    • Studies have indicated that high levels of MGMT can confer resistance to triazene compounds; thus, co-treatment strategies involving MGMT inhibitors may enhance the efficacy of such therapies .

Toxicological Considerations

While exploring the biological activity of 4,9-Dioxo-3,5,10-trioxa-8-azatridec-12-en-1-yl methacrylate, it is essential to consider its toxicological profile. Preliminary hazard assessments indicate potential risks associated with exposure to this compound; however, detailed toxicological data remain limited .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4,9-Dioxo-3,5,10-trioxa-8-azatridec-12-en-1-yl methacrylate, and how can reaction conditions be optimized?

  • Methodological Answer : The synthesis of complex methacrylate derivatives often involves multi-step heterocyclic condensation and functionalization. For example, analogs with fused dioxo/azatricyclic systems can be synthesized via cycloaddition reactions under inert atmospheres, using catalysts like Pd(PPh₃)₄ for coupling steps . Key parameters include solvent selection (e.g., THF for solubility), temperature control (60–80°C for cyclization), and purification via column chromatography with silica gel (hexane/ethyl acetate gradients). Optimization may require iterative adjustments to stoichiometry and reaction time to minimize byproducts .

Q. How should researchers characterize the structural and crystallographic properties of this compound using spectroscopic and X-ray diffraction methods?

  • Methodological Answer :

  • Spectroscopy : Employ 1^1H/13^13C NMR to confirm backbone connectivity and substituent placement. For example, carbonyl groups (dioxo moieties) resonate at δ 170–180 ppm in 13^13C NMR, while vinyl protons (en-12) appear as doublets near δ 5.5–6.5 ppm in 1^1H NMR .
  • X-ray Crystallography : Single-crystal X-ray diffraction (at 100 K) can resolve complex ring conformations. Use triclinic or monoclinic systems (e.g., P1P1 space group) with MoKα radiation (λ = 0.71073 Å). Refinement software like SHELXL can model thermal displacement parameters for oxygen-rich moieties .

Advanced Research Questions

Q. How can experimental design techniques like central composite design (CCD) be applied to evaluate the polymerization efficiency and material properties of this methacrylate derivative?

  • Methodological Answer : CCD is effective for optimizing polymerization parameters. For methacrylates, factors include monomer concentration, initiator type (e.g., AIBN), and temperature. Response variables might include glass transition temperature (TgT_g) and crosslinking density. Statistical tools (e.g., ANOVA) can identify interactions between variables. For example, a study on automotive clearcoats used CCD to correlate solids content with hardness, independent of TgT_g . Apply similar frameworks to assess copolymerization kinetics or mechanical stability in nanomaterials.

Q. What strategies are effective in resolving contradictions in spectral data when analyzing complex heterocyclic methacrylates?

  • Methodological Answer : Contradictions in NMR or MS data often arise from tautomerism or dynamic conformational changes. Strategies include:

  • Variable Temperature (VT) NMR : Probe equilibrium shifts in dioxo/aza rings by acquiring spectra at 25–100°C.
  • Isotopic Labeling : Introduce 13^{13}C or 15^{15}N labels to track resonance assignments in overlapping signals.
  • Computational Validation : Use DFT calculations (e.g., Gaussian 16) to simulate NMR chemical shifts and compare with experimental data .

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